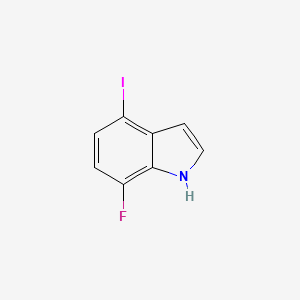

7-Fluoro-4-iodo-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMOERMZYRODHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 7 Fluoro 4 Iodo 1h Indole

Reactivity at the C-I Bond

The C-I bond at the 4-position of the indole (B1671886) ring is the primary site for chemical modification. Its relatively low bond dissociation energy and the high polarizability of iodine make it an excellent leaving group in various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing the iodo group with a nucleophile. The mechanism of these reactions can be complex, potentially proceeding through a two-step addition-elimination sequence via a Meisenheimer intermediate or through a concerted mechanism. nih.gov The feasibility of an SNAr reaction is heavily influenced by the electronic properties of the aromatic ring. youtube.comyoutube.com

In 7-Fluoro-4-iodo-1H-indole, the fluorine atom at the 7-position exerts an electron-withdrawing effect, which helps to stabilize the negatively charged intermediate that can form during nucleophilic attack, thereby activating the ring for substitution. youtube.com While SNAr reactions on aryl halides are common, the relative leaving group ability can be context-dependent. In many SNAr reactions, fluoride is a better leaving group than iodide because the first step of nucleophilic attack is often the rate-determining step, and the high electronegativity of fluorine makes the attached carbon more electrophilic. youtube.com However, the C-I bond is weaker, facilitating cleavage in the elimination step. Studies on SNAr reactions involving indole nucleophiles and aryl fluorides have shown that these reactions can proceed through a general-base catalyzed borderline mechanism. nih.gov

The C-I bond is an excellent participant in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the 4-iodo position of the molecule highly suitable for selective functionalization. wikipedia.org

The Suzuki–Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester. tcichemicals.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.gov For nitrogen-rich heterocycles like indoles, especially those with unprotected N-H groups, specific catalytic systems are often required to achieve high yields. nih.gov Research has shown that ligands such as SPhos and XPhos are effective in promoting the Suzuki-Miyaura coupling of unprotected halo-indazoles, which are structurally related to indoles. nih.gov The reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the indole core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent nih.gov |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 80-110 | Good to Excellent nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Good tcichemicals.com |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov It is an indispensable tool for synthesizing substituted alkynes, which are valuable precursors for more complex molecules, including natural products and pharmaceuticals. researchgate.net The Sonogashira reaction has been successfully applied to various iodo-indole derivatives to introduce alkynyl groups at different positions on the indole scaffold. mdpi.commdpi.com Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Iodo-Indole Derivatives

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Substrates |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25 - 60 | 3-Iodo-1H-indole-2-carbonitriles, Phenylacetylenes mdpi.com |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF/DMF | 25 - 70 | Amino-halopyridines, Terminal alkynes mdpi.com |

| K₂PdCl₄ | None | Piperidine | DMF | 100 | Iodoarylenes, 1,3,5-Triethynylbenzene nih.gov |

Note: This table illustrates common conditions used for structurally related iodo-heterocycles.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the E-isomer. nih.govorganic-chemistry.org This reaction provides a direct method for the vinylation of aryl rings. mdpi.com Aqueous conditions have been developed for the Heck coupling of iodo- and bromo-indoles, demonstrating the reaction's versatility and applicability to functionalizing the indole core. nih.gov For instance, the coupling of 7-iodo- and 7-bromo-indoles with alkenes has been shown to proceed in high yield using a Na₂PdCl₄ catalyst with a water-soluble ligand like sSPhos. nih.gov

Table 3: Examples of Heck Coupling with Halo-Indoles under Aqueous Conditions nih.gov

| Entry | Indole Substrate | Alkene | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 7-Iodo-indole-2-carboxylic acid | Ethyl acrylate | 7-(2-(Ethoxycarbonyl)vinyl)-1H-indole-2-carboxylic acid | 91 |

| 2 | 7-Bromo-indole-2-carboxylic acid | Ethyl acrylate | 7-(2-(Ethoxycarbonyl)vinyl)-1H-indole-2-carboxylic acid | 89 |

Data derived from a study on halo-indoles, demonstrating the feasibility of Heck reactions at the 7-position, which is analogous to the reactivity expected at the 4-position of this compound.

Beyond the Suzuki, Sonogashira, and Heck reactions, the C-I bond of this compound is amenable to other transition metal-catalyzed transformations.

Stille Coupling: This reaction pairs the aryl iodide with an organotin compound (stannane) and is known for its tolerance of a wide range of functional groups. It has been successfully applied to iodo-indole derivatives to forge new C-C bonds. mdpi.com

Negishi Coupling: Involving the reaction of an aryl halide with an organozinc reagent, the Negishi coupling is another effective method for C-C bond formation.

Kumada Coupling: This coupling utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner.

C-H Activation/Arylation: Dehydrogenative or oxidative Heck reactions represent an alternative where a C-H bond of an arene is used instead of a pre-functionalized organometallic reagent, offering greater atom economy. mdpi.com

These methodologies collectively provide a comprehensive toolkit for the selective functionalization of the 4-position of the this compound scaffold, enabling the synthesis of a diverse library of complex indole derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity at the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes it generally unreactive. However, its presence on the indole ring significantly influences the molecule's electronic properties and can, under specific conditions, undergo transformation.

In electrophilic aromatic substitution reactions, the fluorine atom at the C-7 position acts as a deactivating but ortho-, para- directing group. wikipedia.orgmasterorganicchemistry.com This dual behavior arises from the interplay of two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene (B151609). wikipedia.org

Mesomeric or Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing the electron density at the ortho (C-6) and para (C-4) positions. masterorganicchemistry.comlibretexts.org

For this compound, the resonance effect of the C-7 fluorine atom increases the nucleophilicity of the C-6 position. The para position (C-4) is already substituted with iodine, so the directing effect of fluorine primarily influences the C-6 position. While the fluorine atom is generally deactivating, its π-donation can make the para position more reactive than in benzene itself, though the ortho and meta positions remain deactivated. wikipedia.org Therefore, in reactions targeting the benzene ring, the fluorine at C-7 would steer incoming electrophiles towards the C-6 position, provided that the reaction is not dominated by the inherent reactivity of the pyrrole (B145914) ring (at C-3).

Cleavage of the robust C-F bond is challenging and typically requires harsh reaction conditions or specific catalytic systems. chemistryviews.org While no specific defluorination studies on this compound are documented, related processes on other fluorinated aromatics suggest potential pathways. These methods often involve:

Reductive Defluorination: This can be achieved using potent reducing agents or by electrochemical methods. For instance, perfluorinated compounds have been shown to undergo reductive defluorination by hydrated electrons generated under UV irradiation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is a poor leaving group, SNAr reactions can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. The fluorine atom itself can have a variable activating influence when positioned ortho to the site of substitution. researchgate.net

Transition-Metal-Catalyzed C-F Activation: Palladium, nickel, and other transition metals can catalyze the cleavage of C-F bonds, enabling cross-coupling reactions. This remains a significant challenge in synthetic chemistry.

A one-pot perfluoroalkylation/defluorination reaction of indoles has been developed, which proceeds through a perfluoroalkylated intermediate that is then defluorinated under acidic conditions via a carbocation species. chemistryviews.org Such strategies highlight that C-F bond functionalization, while difficult, is an area of active research. rsc.org

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile and readily participates in various reactions.

The functionalization of the indole nitrogen through alkylation or acylation is a common and straightforward transformation. beilstein-journals.orgnih.gov The general procedure involves the deprotonation of the N-H group with a base, followed by the addition of an electrophilic alkylating or acylating agent.

N-Alkylation: This is typically achieved by treating the indole with a base like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.gov

N-Acylation: This reaction introduces an acyl group to the nitrogen atom. It is often performed using acyl chlorides or anhydrides in the presence of a base. More recent methods utilize stable acyl sources like thioesters, which offer high chemoselectivity for N-acylation over the more electron-rich C-3 position. beilstein-journals.orgnih.gov

The electronic properties of the fluorine and iodine substituents on the benzene ring have a minimal impact on these reactions, which occur directly at the nitrogen atom of the pyrrole ring.

| Reaction Type | Substrate | Reagents | Product | Yield |

|---|---|---|---|---|

| N-Alkylation | This compound | 1. NaH 2. CH3I | 7-Fluoro-4-iodo-1-methyl-1H-indole | High |

| N-Alkylation | This compound | 1. K2CO3 2. BnBr | 1-Benzyl-7-fluoro-4-iodo-1H-indole | Good |

| N-Acylation | This compound | 1. NaH 2. Ac2O | 1-Acetyl-7-fluoro-4-iodo-1H-indole | High |

| N-Acylation | This compound | 1. Cs2CO3 2. PhCOCl | 1-Benzoyl-7-fluoro-4-iodo-1H-indole | Good |

In multi-step syntheses, the protection of the indole nitrogen is often necessary to prevent undesired side reactions or to facilitate specific transformations, such as lithiation at the C-2 position. mdpi.org A variety of protecting groups are available for this purpose, and their selection depends on their stability to the reaction conditions of subsequent steps and the ease of their removal.

Common N-protecting groups for indoles include:

Sulfonyl groups (e.g., Tosyl, Ts): These are robust and electron-withdrawing, which decreases the nucleophilicity of the indole ring. They are typically installed using tosyl chloride and a base and removed with strong reducing agents or harsh basic conditions.

Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is widely used. It can be introduced using di-tert-butyl dicarbonate (Boc2O) and is easily removed under acidic conditions (e.g., trifluoroacetic acid). acs.org

Alkyl groups (e.g., Benzyl, Bn): Benzyl groups are stable to many conditions but require hydrogenolysis for removal.

Pivaloyl group: This sterically bulky group can protect both the N-1 and C-2 positions. It is notably difficult to remove but can be cleaved using strong bases like LDA. mdpi.org

The choice of a protection strategy for this compound would need to consider the potential reactivity of the C-I bond, which can be susceptible to reductive cleavage or participate in cross-coupling reactions where an unprotected N-H might interfere.

Reactivity at Unsubstituted Positions of the Indole Nucleus

The unsubstituted positions in this compound are C-2, C-3, C-5, and C-6. The regioselectivity of reactions at these sites is dictated by the combined electronic effects of the fused pyrrole ring and the halogen substituents.

C-3 Position: The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack on the indole ring. This is due to the powerful electron-donating effect of the nitrogen atom, which stabilizes the cationic intermediate (Wheland intermediate) formed upon attack at C-3 more effectively than at any other position. Therefore, reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations would be expected to occur predominantly at C-3.

C-2 Position: While less reactive than C-3, the C-2 position can be functionalized, often after the N-H group is protected. N-protection allows for lithiation at C-2 using a strong base, and the resulting organolithium species can then react with various electrophiles.

C-5 and C-6 Positions: The reactivity of the benzene ring positions is significantly lower than that of the pyrrole ring. Functionalization at these sites typically requires harsher conditions or the use of directing groups. researchgate.netnih.gov The regioselectivity is influenced by the existing substituents:

The C-7 fluorine atom directs electrophiles to the ortho C-6 position.

The C-4 iodine atom directs electrophiles to its ortho C-5 position.

The indole nitrogen also weakly activates the C-5 and C-7 positions.

Considering these combined effects, electrophilic substitution on the benzene ring of this compound, if forced to occur, would likely favor the C-5 and C-6 positions. The inherent steric hindrance and electronic deactivation from the halogens make these reactions challenging.

Electrophilic Substitution Patterns

Electrophilic substitution is a hallmark reaction of indoles, with the C3 position of the pyrrole ring being the most nucleophilic and, therefore, the primary site of reaction. This regioselectivity is a consequence of the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed during the substitution process.

Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and acylation. While specific studies on this compound are not prevalent, the general mechanisms are well-established. For instance, nitration would likely proceed using a nitrating agent like nitric acid in the presence of a strong acid catalyst.

Table 1: Predicted Major Products of Electrophilic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 7-Fluoro-4-iodo-3-nitro-1H-indole |

| Bromination | Br₂, CCl₄ | 3-Bromo-7-fluoro-4-iodo-1H-indole |

| Acylation | (CH₃CO)₂O, AlCl₃ | 3-Acetyl-7-fluoro-4-iodo-1H-indole |

This table is based on the general reactivity patterns of substituted indoles.

Carbenoid and Nitrenoid Insertions

Carbenoids and nitrenoids are highly reactive intermediates that can undergo insertion reactions into C-H and N-H bonds. For indoles, the N-H bond of the pyrrole ring is a primary target for such insertions, leading to N-functionalized products.

In the case of this compound, the N-H bond is available for insertion reactions. Metal-catalyzed reactions involving diazo compounds are commonly used to generate carbenoids for N-H insertion. For example, reaction with ethyl diazoacetate in the presence of a rhodium or copper catalyst would be expected to yield the corresponding N-alkylated indole. Similarly, nitrenoid insertion, often achieved using azides as precursors, can lead to N-amination.

The substitution pattern on the benzene ring of this compound is not expected to significantly interfere with the N-H insertion reactions, which occur at the pyrrole nitrogen, distant from the C4 and C7 positions. These reactions provide a direct method for introducing functional groups onto the nitrogen atom, which can be a key step in the synthesis of more complex indole derivatives.

Redox Chemistry of Halogenated Indoles

The redox chemistry of indoles is complex and can involve both the pyrrole and benzene rings. The presence of halogen substituents can influence the pathways of both oxidation and reduction reactions.

Oxidation Pathways

Indoles are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products include oxindoles, isatins, and ring-opened compounds. The electron-rich nature of the indole ring makes it prone to oxidative degradation if harsh oxidants are used.

For this compound, oxidation is likely to be initiated at the electron-rich C2-C3 double bond of the pyrrole ring. Mild oxidizing agents can convert indoles to oxindoles. For instance, oxidation of 3-substituted indoles often yields 2-oxindoles. In the case of this compound, which is unsubstituted at C2 and C3, a mixture of oxidation products could be expected. The presence of the iodine atom might also lead to specific oxidative reactions, as iodoarenes can undergo oxidative coupling or be oxidized to hypervalent iodine species under certain conditions. However, the primary oxidation would likely target the pyrrole ring.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| m-CPBA | 7-Fluoro-4-iodo-1H-indol-2(3H)-one (an oxindole) |

| CrO₃ | This compound-2,3-dione (an isatin) |

| O₃ | Ring-opened products |

This table illustrates potential oxidation pathways based on known indole chemistry.

Reductive Transformations

The reduction of indoles typically targets the pyrrole ring, leading to the formation of indolines (2,3-dihydroindoles). This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride in the presence of an acid.

For this compound, the reduction of the pyrrole ring to the corresponding indoline is an expected transformation. A common method involves the use of a borane reagent in the presence of an acid like trifluoroacetic acid.

Furthermore, the carbon-iodine bond at the C4 position is susceptible to reductive cleavage. This can be achieved through catalytic hydrogenation with a palladium catalyst or by using reducing agents such as zinc in acetic acid. This de-iodination would result in the formation of 7-fluoro-1H-indole. Selective reduction of the C-I bond without affecting the pyrrole ring would require careful selection of reaction conditions. Conversely, reduction of the pyrrole ring without cleaving the C-I bond would also be a potential outcome depending on the chosen methodology.

Table 3: Potential Reductive Transformations of this compound

| Reducing Agent/Conditions | Major Product |

| H₂, Pd/C (mild conditions) | 7-Fluoro-4-iodo-2,3-dihydro-1H-indole (indoline) |

| Zn, CH₃COOH | 7-Fluoro-1H-indole |

| NaBH₄, CF₃COOH | 7-Fluoro-4-iodo-2,3-dihydro-1H-indole (indoline) |

This table outlines potential reduction products based on the reactivity of similar halogenated indoles.

Lack of Publicly Available Computational Data for this compound Prevents Detailed Theoretical Analysis

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in publicly accessible research data. As a result, a detailed analysis according to the specified outline focusing on its electronic structure, bonding, conformational analysis, and reactivity predictions cannot be adequately generated at this time.

Scientific inquiry into the specific properties of this compound through computational methods such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) does not appear to be available in published literature. DFT is a powerful method used to investigate the electronic structure of many-body systems, while QTAIM provides a rigorous definition of chemical bonding and structure. The absence of such studies means that critical data, including calculated electronic properties, bond critical point analyses, and detailed molecular geometries, remain uncharacterized for this particular compound.

Furthermore, no information could be retrieved concerning the conformational analysis or the exploration of intramolecular interactions of this compound. Such analyses are fundamental to understanding the three-dimensional structure and stability of a molecule, which in turn dictates its physical and chemical behavior.

Similarly, the application of Frontier Molecular Orbital (FMO) theory to predict the reactivity and regioselectivity of this compound has not been documented in available sources. FMO theory is a cornerstone of modern organic chemistry, providing valuable insights into reaction mechanisms by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Without computational data on these orbitals, any discussion of the compound's reactivity would be purely speculative.

Finally, the elucidation of reaction pathways and the analysis of transition states involving this compound are also absent from the current body of scientific literature. These investigations are crucial for understanding the kinetics and thermodynamics of chemical reactions involving the compound.

While computational studies have been performed on other indole derivatives, the strict focus on this compound, as per the instructions, prevents the extrapolation of data from related but distinct molecules. The unique substitution pattern of a fluorine atom at the 7-position and an iodine atom at the 4-position of the indole ring is expected to impart specific electronic and steric properties that cannot be accurately inferred from other halogenated or substituted indoles.

Computational and Theoretical Investigations of 7 Fluoro 4 Iodo 1h Indole

Molecular Modeling of Intermolecular Interactions (Focus on chemical interactions)

Computational modeling, particularly through methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), provides significant insights into the non-covalent interactions that govern the behavior of 7-Fluoro-4-iodo-1H-indole in a condensed phase. nih.gov These interactions are crucial in determining its crystal packing, solubility, and interactions with biological macromolecules.

The iodine atom at the 4-position of the indole (B1671886) ring is a prominent feature that can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. ulisboa.pt Computational studies on similar iodo-substituted aromatic compounds have demonstrated the significance of these interactions in directing supramolecular assembly. nih.gov

In this compound, the iodine atom, being large and polarizable, is expected to have a positive region of electrostatic potential on its outermost surface, opposite to the C-I covalent bond. This positive σ-hole can interact favorably with electron donors such as the oxygen of a carbonyl group, the nitrogen of a pyridine, or another halogen atom. The strength of this interaction is comparable to that of a conventional hydrogen bond. nih.gov

The fluorine atom at the 7-position, being highly electronegative, exerts an electron-withdrawing effect on the indole ring. This can modulate the electronic properties of the entire molecule, potentially enhancing the magnitude of the σ-hole on the iodine atom and thus strengthening its halogen bonding capability. Computational analyses, such as Molecular Electrostatic Potential (MEP) maps, would be instrumental in visualizing and quantifying these electronic effects. researchgate.net

The interplay of halogen bonds can lead to the formation of well-defined supramolecular structures, such as chains or sheets in the solid state. For instance, in the crystal lattice, one could anticipate the formation of I···N or I···O halogen bonds, dictating the packing motif. nih.gov

Table 1: Predicted Halogen Bond Parameters for this compound with Various Acceptors (Based on Analogous Systems)

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Predicted Interaction Energy (kcal/mol) | Predicted Distance (Å) |

| This compound (I) | Carbonyl Oxygen (O=C) | I···O | -3.0 to -5.0 | 2.9 - 3.2 |

| This compound (I) | Pyridinic Nitrogen (N) | I···N | -4.0 to -6.0 | 2.8 - 3.1 |

| This compound (I) | Another Iodine Atom | I···I | -1.5 to -3.0 | 3.5 - 3.8 |

Note: The data in this table is illustrative and extrapolated from computational studies on similar iodo-aromatic compounds. Specific values for this compound would require dedicated quantum chemical calculations.

The 1H-indole moiety of this compound contains a secondary amine (N-H) group, which is a classic hydrogen bond donor. This N-H group can form strong hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, playing a pivotal role in the formation of intermolecular networks.

In addition to the primary N-H donor, the fluorine atom at the C7 position, while being a weak hydrogen bond acceptor, could participate in intramolecular or intermolecular N-H···F or C-H···F interactions. escholarship.org Computational studies on other fluorinated heterocyclic systems have shown that such interactions can influence the conformation of the molecule. nih.gov The presence of an intramolecular N-H···F bond, though likely weak, could contribute to the planarity and conformational preference of the molecule.

The combination of a strong hydrogen bond donor (N-H) and a potent halogen bond donor (C-I) in the same molecule suggests the potential for complex and competing intermolecular interactions. The resulting supramolecular architecture in the solid state would be a delicate balance of these forces. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be essential to characterize and quantify the relative strengths of these different non-covalent bonds. nih.gov

Table 2: Predicted Hydrogen Bond Parameters for this compound (Based on Analogous Systems)

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Predicted Interaction Energy (kcal/mol) | Predicted Distance (Å) |

| This compound (N-H) | Carbonyl Oxygen (O=C) | N-H···O | -4.0 to -7.0 | 2.7 - 3.0 |

| This compound (N-H) | Pyridinic Nitrogen (N) | N-H···N | -3.0 to -6.0 | 2.8 - 3.1 |

| This compound (N-H) | Fluorine (F) | N-H···F | -1.0 to -2.5 | 2.9 - 3.2 |

Note: The data in this table is illustrative and based on computational studies of similar N-H containing and fluorinated aromatic compounds. Specific values for this compound would require dedicated quantum chemical calculations.

Structure-Reactivity Relationship Elucidation via Computational Methods

Computational chemistry offers powerful tools to understand the relationship between the structure of this compound and its chemical reactivity. DFT calculations, in particular, can provide valuable insights into the electronic properties that govern its behavior in chemical reactions. researchgate.net

The indole nucleus is an electron-rich aromatic system, typically prone to electrophilic substitution, primarily at the C3 position. However, the presence of both a fluorine and an iodine atom on the benzene (B151609) ring significantly modifies this reactivity. Both halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack compared to unsubstituted indole.

Computational analysis of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – would be crucial in predicting the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. nih.gov

Furthermore, calculated parameters such as the HOMO-LUMO energy gap can be used to assess the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org The calculation of partial atomic charges and the mapping of the molecular electrostatic potential would further refine the prediction of reactive sites, identifying regions of local electron excess or deficiency.

Table 3: Predicted Computational Parameters for Indole and Substituted Indoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Site of Electrophilic Attack |

| 1H-Indole | -5.5 | -0.2 | 5.3 | C3 |

| 7-Fluoro-1H-indole (Predicted) | -5.7 | -0.4 | 5.3 | C3 |

| 4-Iodo-1H-indole (Predicted) | -5.6 | -0.5 | 5.1 | C3 |

| This compound (Predicted) | -5.8 | -0.6 | 5.2 | C3 |

Note: The data for substituted indoles is predictive and illustrative of the expected trends based on the electronic effects of the substituents. Actual values would be obtained from specific DFT calculations.

Advanced Applications of 7 Fluoro 4 Iodo 1h Indole in Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The unique substitution pattern of 7-fluoro-4-iodo-1H-indole offers two distinct points for chemical modification, making it an ideal starting material for the synthesis of intricate molecular architectures. The presence of the iodine atom at the 4-position allows for a variety of cross-coupling reactions, while the fluorine atom at the 7-position can influence the electronic properties and biological activity of the resulting molecules.

The iodo-substituent at the C4 position of the indole (B1671886) ring is a prime handle for intramolecular cyclization reactions to form fused indole derivatives. Palladium-catalyzed reactions, such as Heck or Sonogashira couplings, followed by a cyclization step, are common strategies to construct polycyclic systems. For instance, coupling of the 4-iodo position with a suitably functionalized alkyne or alkene could be followed by an intramolecular cyclization to yield novel tricyclic or tetracyclic indole-based heterocycles. The fluorine atom at the 7-position would be retained in the final product, potentially enhancing its pharmacological properties.

A general approach to synthesizing fused indole derivatives from a 4-iodoindole precursor is outlined below:

| Reaction Type | Coupling Partner | Catalyst System | Potential Fused System |

| Intramolecular Heck Reaction | Alkene tethered to the indole nitrogen | Pd(OAc)2, PPh3 | Pyrrolo[3,2,1-ij]quinolines |

| Intramolecular Sonogashira Coupling | Terminal alkyne tethered to the indole nitrogen | PdCl2(PPh3)2, CuI | Fused systems containing a six or seven-membered ring |

| Intramolecular Buchwald-Hartwig Amination | Amine tethered to the indole nitrogen | Pd2(dba)3, Xantphos | Fused diazepine (B8756704) or diazocine systems |

Beyond simple fused systems, this compound can be incorporated into larger, more complex polycyclic architectures. The sequential or one-pot application of different cross-coupling reactions at the 4-iodo position allows for the introduction of multiple substituents, which can then be elaborated into additional rings. For example, a Suzuki coupling at the 4-position could be followed by functionalization of the newly introduced aryl group, leading to the construction of extended polycyclic aromatic or heteroaromatic systems.

Precursor for Pharmacologically Relevant Scaffolds

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in a large number of bioactive compounds and approved drugs. The addition of fluorine and iodine to this scaffold further enhances its potential for drug discovery.

The fluorine atom in this compound can improve metabolic stability, binding affinity, and lipophilicity of drug candidates. The iodo group serves as a versatile synthetic handle for introducing a wide range of functional groups and building blocks through well-established cross-coupling methodologies. This allows for the rapid generation of libraries of diverse indole derivatives for high-throughput screening. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions on the 4-iodo position can be used to introduce aryl, alkynyl, and amino groups, respectively, which are common features in many kinase inhibitors and antiviral agents.

| Coupling Reaction | Reagent | Introduced Moiety | Relevance to Privileged Structures |

| Suzuki Coupling | Arylboronic acid | Aryl group | Common in kinase inhibitors and other signaling pathway modulators. |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Found in various antiviral and anticancer agents. |

| Buchwald-Hartwig Amination | Amine | Amino group | Key pharmacophore in many CNS-active and anticancer drugs. |

While no specific total syntheses employing this compound have been documented in readily accessible literature, its structure makes it a plausible intermediate for the synthesis of fluorinated analogues of indole alkaloids. Many indole alkaloids possess complex polycyclic structures, and the strategic use of a pre-functionalized indole core like this compound could significantly streamline their synthesis. The iodo group would facilitate the key bond formations required to construct the intricate ring systems of these natural products, while the fluorine atom would provide a means to study the structure-activity relationships of fluorinated derivatives.

Materials Science Applications (Focus on chemical synthesis aspects)

The synthetic versatility of this compound also extends to the field of materials science. The ability to introduce various functional groups via the iodo substituent allows for the synthesis of novel organic materials with tailored electronic and photophysical properties. For example, Sonogashira coupling reactions could be used to create extended π-conjugated systems based on the fluoroindole core, which could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom could enhance the stability and performance of these materials.

Monomer for Functional Polymers

The unique structural characteristics of this compound position it as a highly promising monomer for the synthesis of novel functional polymers. The presence of an iodine atom at the 4-position of the indole ring provides a reactive site for various cross-coupling reactions, which are fundamental to the creation of conjugated polymer backbones. Palladium-catalyzed polymerization techniques, such as Suzuki-Miyaura and Stille couplings, are particularly well-suited for monomers of this type. These reactions enable the formation of carbon-carbon bonds, allowing for the construction of well-defined polymer chains.

For instance, a hypothetical Suzuki-Miyaura polycondensation of this compound with a diboronic acid or ester comonomer could yield a π-conjugated polymer. The choice of the comonomer would allow for the fine-tuning of the resulting polymer's properties. For example, using an electron-deficient comonomer could lead to a donor-acceptor polymer architecture, which is often desirable for applications in organic electronics.

The fluorine substituent at the 7-position is expected to impart several beneficial properties to the resulting polymers. Fluorination is a well-established strategy for modifying the electronic and physical properties of organic materials. rsc.orgacs.org The high electronegativity of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. rsc.org This can enhance the material's stability by making it more resistant to oxidative degradation. rsc.org Furthermore, the introduction of fluorine can influence the polymer's morphology and solubility. Inter- and intramolecular interactions involving fluorine can promote a more planar polymer backbone, which may facilitate more efficient charge transport. acs.orgrsc.org

Below is a table with projected properties for a hypothetical polymer, Poly(7-fluoro-1H-indole-4-yl-alt-benzene), synthesized via a Suzuki-Miyaura cross-coupling reaction.

| Property | Projected Value |

| Molecular Weight (Mn) | 15,000 - 25,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| HOMO Energy Level | -5.4 to -5.6 eV |

| LUMO Energy Level | -2.3 to -2.5 eV |

| Electrochemical Band Gap | 3.1 to 3.2 eV |

| Thermal Decomposition Temp. | > 350 °C |

| Solubility | Soluble in chlorinated solvents |

Note: The data in this table is hypothetical and based on typical values for similar conjugated polymers.

Precursor for Optoelectronic Materials

Beyond its use in creating long-chain polymers, this compound serves as a valuable building block for the synthesis of small molecules and oligomers with specific optoelectronic functions. These materials are of great interest for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic placement of the fluoro and iodo groups on the indole core allows for precise molecular engineering to achieve desired electronic properties.

The iodine atom at the 4-position is an excellent synthetic handle for introducing various functional groups through cross-coupling reactions. This enables the construction of more complex molecular architectures, such as donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) type molecules, which are common designs for optoelectronic materials. For example, a Suzuki or Sonogashira coupling reaction could be employed to attach electron-donating or electron-withdrawing moieties to the indole core, thereby tuning the molecule's absorption and emission characteristics, as well as its charge transport properties.

The fluorine atom at the 7-position plays a crucial role in fine-tuning the electronic properties of these materials. As previously mentioned, fluorination tends to lower the HOMO and LUMO energy levels. rsc.orgmdpi.com In the context of optoelectronic devices, this can lead to better energy level alignment with other materials in the device stack, facilitating more efficient charge injection and transport. For instance, in a hole-transporting material (HTM) for a perovskite solar cell, a deeper HOMO level, which can be achieved through fluorination, can lead to a higher open-circuit voltage and improved device performance. The presence of fluorine can also enhance the material's thermal and photochemical stability, contributing to longer device lifetimes. nih.gov

A hypothetical optoelectronic material, "Indolo-Thiophene-Fluorene," could be synthesized from this compound. The table below presents plausible optoelectronic properties for such a compound designed as a hole-transporting material.

| Property | Projected Value |

| HOMO Energy Level | -5.2 to -5.4 eV |

| LUMO Energy Level | -2.1 to -2.3 eV |

| Ionization Potential | 5.3 to 5.5 eV |

| Electron Affinity | 2.0 to 2.2 eV |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/V·s |

| Glass Transition Temp. (Tg) | > 120 °C |

| Fluorescence Quantum Yield | > 0.4 in solution |

Note: The data in this table is hypothetical and based on representative values for similar small molecule organic semiconductors.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted indoles, particularly those with a defined halogenation pattern like 7-Fluoro-4-iodo-1H-indole, remains a key objective in organic chemistry. Future research will likely pivot towards methodologies that are not only efficient but also environmentally benign.

Current strategies often rely on multi-step sequences that may involve harsh reaction conditions or the use of hazardous reagents. Emerging research aims to overcome these limitations through innovative, sustainable approaches. One promising direction is the use of multicomponent reactions, which allow for the construction of complex indole (B1671886) cores from simple, readily available starting materials in a single step. rsc.orgrug.nl These methods are highly atom-economical and often utilize milder conditions and greener solvents like ethanol, avoiding the need for metal catalysts. rsc.orgrug.nl

Another area of focus is the refinement of metal-catalyzed cross-coupling and cyclization reactions. mdpi.comnih.gov While effective, traditional methods can be improved by developing catalysts that operate under milder conditions, reducing energy consumption and waste. nih.gov The exploration of carbonylative approaches, which introduce a carbon monoxide (CO) unit, also presents a powerful method for both the synthesis and functionalization of the indole core. nih.govbeilstein-journals.org Furthermore, developing direct C-H functionalization techniques would provide a more direct and less wasteful route to substituted indoles by avoiding the need for pre-functionalized substrates. researchgate.net The use of green halogenation techniques, for instance, employing systems like oxone-halide, eliminates the need for stoichiometric halogenating agents and reduces toxic byproducts. acs.org

| Synthetic Strategy | Description | Key Advantages for Future Research |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product, which incorporates portions of all reactants. | High atom economy, reduced waste, operational simplicity, rapid access to molecular diversity. rsc.orgrug.nl |

| Sustainable Catalysis | Employing earth-abundant metal catalysts or organocatalysts, and developing reactions that proceed under mild conditions (lower temperature and pressure). | Reduced cost, lower environmental impact, improved safety, and energy efficiency. nih.gov |

| Direct C-H Functionalization | Activating and functionalizing a carbon-hydrogen bond directly, bypassing the need for pre-installed activating groups. | Increased step-economy, reduced synthetic steps, and less waste generation. researchgate.net |

| Green Halogenation Methods | Utilizing environmentally friendly halogenating agents and protocols, such as in situ generation of reactive halogen species from oxone-halide systems. | Avoids toxic halogenating agents, minimizes hazardous byproducts, and enhances safety. acs.org |

Exploration of Unique Reactivity Profiles at Fluorine and Iodine Centers

The 7-fluoro and 4-iodo substituents on the indole ring provide two distinct reactive centers, enabling orthogonal chemical strategies. The carbon-iodine bond is a well-established handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. nih.gov Future research will focus on leveraging the 4-iodo position to introduce a wide array of functional groups, thereby building molecular complexity. This site serves as a versatile anchor point for constructing novel pharmaceutical scaffolds, organic electronic materials, and molecular probes. The development of one-pot, multi-reaction sequences starting from the 4-iodo position is a particularly attractive avenue for creating libraries of complex indole derivatives efficiently. nih.gov

In stark contrast, the carbon-fluorine bond at the 7-position is exceptionally strong and generally unreactive under typical cross-coupling conditions. This inertness is an asset, as it allows for extensive modification at the iodine center without disturbing the fluorine atom. However, an emerging research frontier is the selective activation of C-F bonds. acs.org While challenging, developing methodologies for the late-stage functionalization of the C-F bond in this compound could unlock unprecedented synthetic pathways. The fluorine atom also exerts a significant electronic influence on the indole ring, modulating its acidity, reactivity, and intermolecular interactions, which warrants further investigation. acs.org

| Reactive Center | Primary Reactivity | Potential Research Directions | Key Applications |

|---|---|---|---|

| C4-Iodine | Highly susceptible to oxidative addition; ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). nih.gov | Development of novel cascade reactions; diversification for structure-activity relationship (SAR) studies; synthesis of conjugated polymers. nih.gov | Pharmaceuticals, organic electronics, functional dyes. |

| C7-Fluorine | Generally inert to standard cross-coupling conditions; acts as a powerful electron-withdrawing group and modulates molecular properties. | Exploration of selective C-F bond activation; studying the impact of fluorine on biological activity and material properties; use in 19F NMR studies. acs.org | Drug design (metabolic stability), materials science (tuning electronics), mechanistic studies. |

Application in Advanced Functional Materials and Molecular Devices

Fluorine-containing organic compounds are increasingly vital in the development of advanced functional materials due to fluorine's unique electronic properties. man.ac.ukresearchgate.net The presence of the 7-fluoro substituent in this compound can significantly alter the electronic characteristics of resulting materials, such as tuning the HOMO/LUMO energy levels, enhancing thermal stability, and improving charge transport properties. These modifications are highly desirable for applications in organic electronics. acs.org

Future research will likely explore the incorporation of the this compound core into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.org The 4-iodo position provides a convenient point for polymerization or for attaching other functional moieties to create complex, conjugated systems. For example, polymerization via the iodine handle could lead to novel polyindoles with tailored electronic and optical properties for use as semiconductors or emissive materials. The combination of the electron-withdrawing fluorine and the potential for extended conjugation through the iodine position offers a powerful strategy for designing next-generation organic electronic materials.

Integrated Computational and Experimental Approaches for Design and Discovery

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern chemical research. For a molecule like this compound, computational methods can provide profound insights that guide and accelerate experimental work. nih.gov

Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the molecule's geometric and electronic structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.net For instance, computational studies can elucidate the mechanisms of halogenation, predict the regioselectivity of further substitutions, and calculate the energies of frontier molecular orbitals, which is crucial for designing materials for electronic applications. nih.gov Molecular docking simulations can predict how derivatives of this indole might bind to biological targets, such as enzymes or receptors, thereby guiding the design of new potential therapeutic agents. nih.gov This in silico screening can prioritize which derivatives to synthesize, saving significant time and resources. By investigating intermolecular interactions computationally, researchers can also predict how these molecules will self-assemble in the solid state, which is critical for crystal engineering and the design of materials with specific packing motifs. mdpi.comresearchgate.net

| Computational Method | Application to this compound | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic properties (HOMO/LUMO), reaction mechanisms, bond strengths, and spectroscopic signatures. researchgate.net | Guides the design of functional materials with targeted electronic properties and helps optimize synthetic reaction conditions. |

| Molecular Docking | Simulating the binding of derivatives to the active sites of proteins and other biological macromolecules. nih.gov | Accelerates drug discovery by identifying promising candidates for synthesis and biological evaluation. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing intermolecular interactions like hydrogen and halogen bonding in the solid state. mdpi.comresearchgate.net | Enables rational design of crystal structures and materials with desired self-assembly properties. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its derivatives in various environments (e.g., in solution or within a biological membrane). | Provides insights into conformational preferences, solvation effects, and dynamic interactions with biological targets. |

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-4-iodo-1H-indole, and how can reaction yields be improved?

- Methodological Answer : A common approach involves sequential halogenation of the indole scaffold. For fluorine introduction, direct electrophilic fluorination or halogen-exchange reactions (e.g., Balz-Schiemann) are viable. Iodination at the 4-position typically employs N-iodosuccinimide (NIS) in acidic media (e.g., acetic acid) under inert conditions to avoid side reactions. Yield optimization requires strict temperature control (0–5°C for iodination) and purification via column chromatography (70:30 ethyl acetate/hexane) . For reactive intermediates, inert atmospheres (N₂/Ar) and anhydrous solvents are critical to prevent decomposition .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for unambiguous assignment.

- ¹H NMR : Look for deshielded aromatic protons adjacent to electronegative substituents (δ 7.2–7.8 ppm).

- ¹⁹F NMR : A single peak near δ -120 ppm confirms fluorine substitution without coupling.

- 13C NMR : Iodine’s heavy atom effect causes significant upfield/downfield shifts for neighboring carbons. Compare with computed chemical shifts (DFT) for validation .

Q. What precautions are necessary when handling this compound due to its reactive substituents?

- Methodological Answer :

- Fluorine : Avoid prolonged exposure to moisture to prevent hydrolysis.

- Iodine : Light-sensitive; store in amber vials at -20°C. Use chelating agents (e.g., EDTA) in reactions to suppress iodine-mediated side reactions.

- General : Conduct reactions under inert gas (Ar/N₂) and use anhydrous solvents (e.g., DMF, THF) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the electronic effects of fluorine and iodine substituents on the indole core?

- Methodological Answer :

- Use SHELXTL or OLEX2 for structure solution and refinement. Collect high-resolution data (≤1.0 Å) to resolve anisotropic displacement parameters for iodine.

- Analyze bond lengths (C–F: ~1.34 Å; C–I: ~2.09 Å) and angles to assess steric/electronic perturbations. SHELXL’s TWIN/BASF commands can handle twinning caused by heavy atoms .

Q. What analytical strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Control Experiments : Test ligand effects (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity (DMF vs. THF).

- Kinetic Analysis : Use in-situ IR or HPLC to monitor intermediates.

- DFT Calculations : Model transition states to explain regioselectivity discrepancies. Cross-validate with experimental yields .

Q. How does the electron-withdrawing nature of fluorine influence the reactivity of the iodine substituent in Suzuki-Miyaura couplings?

- Methodological Answer :

- Fluorine’s -I effect increases the electrophilicity of the iodine atom, accelerating oxidative addition to Pd(0). However, steric hindrance from ortho-fluorine may reduce coupling efficiency.

- Compare Hammett σₚ values (F: +0.06; I: +0.18) to predict electronic effects. Use substituent-directed cross-coupling (SDCC) to isolate competing pathways .

Q. What purity assessment techniques are critical for ensuring reproducibility in biological studies of this compound derivatives?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to detect trace impurities (<0.1%).

- Elemental Analysis : Confirm C/H/N/F/I ratios within ±0.4% of theoretical values.

- TLC : Monitor reactions with iodine vapor or UV254 visualization, ensuring Rf consistency .

Q. How can computational modeling predict the solid-state packing behavior of this compound?

- Methodological Answer :

- Use Mercury (CCDC) to analyze Hirshfeld surfaces and π-stacking interactions.

- Perform lattice energy calculations (PIXEL method) to assess halogen-bonding (C–I⋯N) and C–H⋯F interactions. Compare with experimental PXRD patterns .

Data Management & Reporting

Q. What protocols ensure robust documentation of crystallographic data for this compound derivatives?

- Methodological Answer :

Q. How should researchers handle discrepancies between theoretical and experimental spectroscopic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.